4-(Pyridin-4-yl)-1,3,5-triazin-2-amine
Overview
Description
4-(Pyridin-4-yl)-1,3,5-triazin-2-amine is a useful research compound. Its molecular formula is C8H7N5 and its molecular weight is 173.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Crystal Structure Analysis
4-(Pyridin-4-yl)-1,3,5-triazin-2-amine and its derivatives have been extensively studied for their crystal structures. For instance, a study on a related compound demonstrated the formation of crystals with monoclinic symmetry, indicating the potential of these compounds in crystal engineering and structure determination. The detailed analysis of hydrogen bonding patterns and molecular packing in these crystals can provide insights into the design of new materials with specific properties (Dolzhenko et al., 2011).
High-Energy Materials
The synthesis and characterization of high-energy materials derived from this compound have been reported. Such compounds have shown exceptional properties like high melting points and significant enthalpy of formation, making them candidates for the development of new high-energy materials (Chapyshev & Korchagin, 2017).
Molecular Structure and Electronic Properties
Research involving s-triazine derivatives incorporating various moieties has contributed to our understanding of molecular structure and electronic properties. Investigations using X-ray crystallography combined with Hirshfeld and DFT calculations have provided valuable information on intermolecular interactions and electronic properties of these compounds, which is crucial for their applications in materials science and molecular electronics (Shawish et al., 2021).
Lanthanide Complexation for Separation Science
The study of new terdentate ligands containing two 1,3,5-triazine moieties has highlighted their potential in the selective extraction of metal ions, such as lanthanides, from mixtures. This research is particularly relevant for separation science, where the efficient and selective recovery of valuable elements is crucial (Drew et al., 2004).
Photophysical Properties in Materials Chemistry
Coordination polymers based on donor-acceptor mix-ligand systems, including this compound, have been synthesized and characterized for their photophysical properties. These studies are foundational for the development of new materials with potential applications in optoelectronics and photovoltaics (Qian et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have shown activity against the vaccinia virus .
Mode of Action
It’s worth noting that related 1,2,4-triazine derivatives have shown significant biological activity, including antiviral properties .
Biochemical Pathways
Related compounds have shown various types of biological activity, including antifungal, sedative-hypnotic, anti-inflammatory, and anti-proliferative effects .
Result of Action
Related compounds have shown promising characteristics, particularly in comparison to the antiviral drug cidofovir .
Action Environment
It’s worth noting that the arrangement of similar compounds within a layered structure of zirconium 4-sulfophenylphosphonate has been studied .
Biochemical Analysis
Biochemical Properties
It is known that pyridine derivatives bearing either formyl or amino group undergo Schiff base condensation reaction with appropriate substrate and under optimum conditions resulting in Schiff base as product which behave as a flexible and multidentate bioactive ligand . These Schiff bases are of great interest in medicinal chemistry as they can exhibit physiological effects similar to pyridoxal-amino acid systems which are considered to be very important in numerous metabolic reactions .
Cellular Effects
It is known that pyridine derivatives can exhibit a range of bioactivities including antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsants, antidepressant, anti-inflammatory, antihypertensive, anticancer activity etc . These activities suggest that 2-amino-4-(4-pyridinyl)-1,3,5-triazine may have significant effects on various types of cells and cellular processes.
Molecular Mechanism
It is known that pyridine derivatives can show very strong binding abilities towards various cations and anions with unique photophysical properties . This suggests that 2-amino-4-(4-pyridinyl)-1,3,5-triazine may interact with biomolecules in a similar manner, potentially influencing enzyme activity, gene expression, and other molecular processes.
Properties
IUPAC Name |
4-pyridin-4-yl-1,3,5-triazin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5/c9-8-12-5-11-7(13-8)6-1-3-10-4-2-6/h1-5H,(H2,9,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOWEJICGSZQCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=NC=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70566385 | |
Record name | 4-(Pyridin-4-yl)-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70566385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143261-63-6 | |
Record name | 4-(Pyridin-4-yl)-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70566385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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